(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid

Catalog No.
S941287
CAS No.
2614-55-3
M.F
C20H36N6O8
M. Wt
488.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-ca...

CAS Number

2614-55-3

Product Name

(2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid

IUPAC Name

(2R)-5-[[(2S)-6-amino-1-[[(2R)-1-[[(1R)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C20H36N6O8

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34)/t10-,11+,12+,13-,14+/m0/s1

InChI Key

MCIBYIIODNXVSL-DSPUWRHFSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NC(CCC(=O)N[C@@H](CCCCN)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)C(=O)O)N

The compound appears to be a highly functionalized molecule containing several key features:

  • Cyclic structure with 17 carbon atoms (heptadecan)
  • Four amide bonds (indicated by "tetraoxo")
  • Four nitrogen atoms (indicated by "tetraaza")
  • Carboxylic acid group (indicated by "-oic acid")
  • Two amine groups (indicated by "amino")
  • Two methyl groups (indicated by "dimethyl")
  • Asymmetric centers with specific stereochemistry (indicated by R and S designations)
  • Origin

    Without further information, it's impossible to determine the origin of this specific molecule. It could be synthetic (man-made) or potentially a natural product from an organism.

  • Significance

    Due to the lack of existing research, it's difficult to assess the significance of this particular compound. However, molecules with similar structures, such as cyclic peptides, play various roles in biological systems and are often explored in drug discovery research [].

  • Further Analysis (Limited by Data Availability):


    • Molecular Structure Analysis

      A detailed analysis of the 3D structure and its potential interactions with other molecules would require additional information or computational modeling.


    • Chemical Reactions Analysis


    • Physical And Chemical Properties Analysis

      Data on melting point, boiling point, solubility, etc., are not available for this specific compound.

    There is no current information on the mechanism of action of this compound.

  • Due to the lack of research, safety information is not available.

    Future Research Directions:

    • Synthesize the molecule and characterize its properties.
    • Explore its potential biological activity and interactions with other molecules.
    • Investigate its safety profile.

    Chemical Classification

    (2R,5R,8S,13R,16S)-16-Amino-8-(4-aminobutyl)-13-carboxy-2,5-dimethyl-4,7,10,15-tetraoxo-3,6,9,14-tetraazaheptadecan-1-oic acid is a complex molecule that can be classified in two ways:

    • Cyclic Peptide: The molecule consists of seventeen amino acids linked together in a ring structure. Cyclic peptides are studied for their potential therapeutic applications due to their unique properties [].
    • Polyfunctional Molecule: The molecule contains several functional groups, including carboxylic acids, amines, and carbonyl groups. These functional groups can interact with other molecules, making them of interest in drug design research [].

    Potential Research Applications

    • Peptide-Based Drug Design: Cyclic peptides can have high target specificity and potency, making them attractive candidates for drug development []. Research may explore how this molecule can be modified to target specific biological processes.
    • Molecular Recognition Studies: The molecule's functional groups might be useful for studying how molecules interact with each other at the atomic level []. This information is crucial for rational drug design.

    XLogP3

    -7

    Sequence

    AXKAA

    Dates

    Modify: 2023-08-16

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